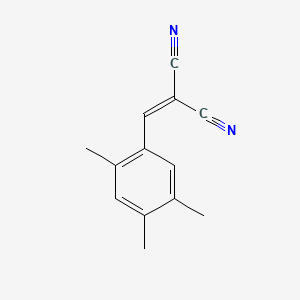

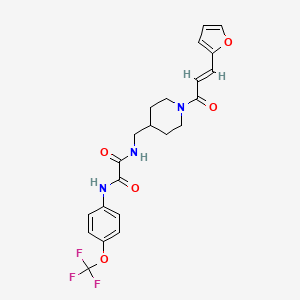

![molecular formula C10H7N5O B2415960 N-[4-(1H-1,2,3,4-四唑-1-基)苯基]丙-2-炔酰胺 CAS No. 1995558-09-2](/img/structure/B2415960.png)

N-[4-(1H-1,2,3,4-四唑-1-基)苯基]丙-2-炔酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” is a chemical compound with the molecular formula C10H10N4O2 . It has a molecular weight of 218.22 g/mol . The compound is related to benzenepropanoic acid .

Synthesis Analysis

The synthesis of 1H-1,2,3,4-tetrazole compounds, which are related to the compound , can be achieved from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles .Molecular Structure Analysis

The molecular structure of “N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” can be represented by the InChI string: InChI=1S/C10H10N4O2/c15-10(16)6-3-8-1-4-9(5-2-8)14-7-11-12-13-14/h1-2,4-5,7H,3,6H2,(H,15,16) .Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3,4-tetrazole compounds can be quite broad. For instance, the reaction of sodium azide with nitriles can give 1H-tetrazoles . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide” include a molecular weight of 218.22 g/mol . The compound has been associated with spectra: 1 NMR, and 1 MS (GC) .科学研究应用

合成和生物活性

抗氧化和抗糖尿病活性:从N-[4-(1H-1,2,3,4-四唑-1-基)苯基]丙-2-炔酰胺衍生的化合物已被合成,并显示出显著的抗氧化和抗糖尿病活性。这包括对化合物进行体外抗氧化活性和体内抗糖尿病活性在链脲霉素诱导模型中的筛选(Kaushik, Kumar, & Kumar, 2016)。

黄嘌呤氧化酶抑制:设计、合成和评价了N-[4-(1H-1,2,3,4-四唑-1-基)苯基]丙-2-炔酰胺的衍生物作为新型黄嘌呤氧化酶抑制剂。已证明引入四唑基团可以增强与酶的结合并提高效力(Zhang et al., 2019)。

抗菌活性:研究表明,含有四唑环的多杂环化合物,使用N-[4-(1H-1,2,3,4-四唑-1-基)苯基]丙-2-炔酰胺合成,在抗菌应用中具有良好的效果。这些化合物已通过MTT法评估其抗菌性能(Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019)。

抗增殖活性:四唑衍生物,包括从N-[4-(1H-1,2,3,4-四唑-1-基)苯基]丙-2-炔酰胺合成的化合物,已被研究其对各种肿瘤细胞系的抗增殖活性。这表明它们在抗癌研究中的潜力(Kaplancıklı等,2014)。

结构和计算研究

分子对接研究:已确定四唑衍生物的分子结构,并通过分子对接研究它们与生物靶标如环氧合酶-2酶的相互作用。这对于了解它们作为治疗剂的潜力至关重要(Al-Hourani et al., 2015)。

合成和表征:已探索新型四唑衍生物的合成、表征和分子对接,为了解它们的潜在药代动力学性质和与生物系统的相互作用提供了见解(Al-Hourani et al., 2020)。

晶体结构分析:已使用X射线晶体学确定了某些四唑衍生物的结构,为了解它们的分子几何结构和与生物靶标的潜在相互作用提供了宝贵信息(Ou-Yang, Chang, & Zhao, 2013)。

未来方向

属性

IUPAC Name |

N-[4-(tetrazol-1-yl)phenyl]prop-2-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h1,3-7H,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSGVQGAWLVVIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

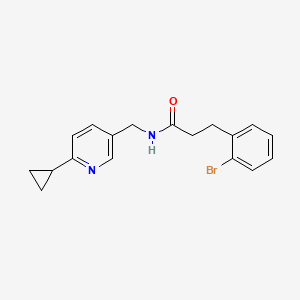

![3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2415877.png)

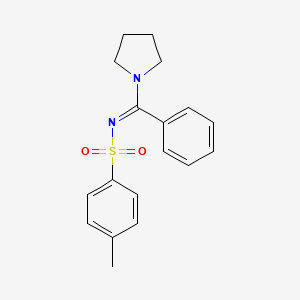

![9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415881.png)

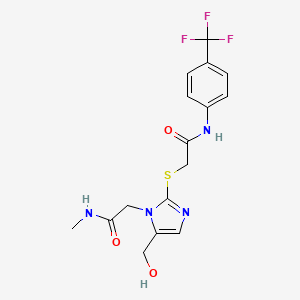

![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)

![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)

![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2415885.png)

![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)

![1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine](/img/structure/B2415897.png)